High Potency and MMP-1 Selectivity
In direct enzymatic assays, MMP-9-IN-9 demonstrates an IC50 of 5 nM against MMP-9, while requiring a concentration 210-fold higher to inhibit MMP-1 (IC50 = 1,050 nM) . This selectivity profile is critical, as MMP-1 is a primary 'anti-target' whose inhibition is associated with musculoskeletal toxicity in vivo [1].
| Evidence Dimension | Inhibitory Potency (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 = 5 nM (MMP-9) |
| Comparator Or Baseline | MMP-1 (IC50 = 1,050 nM) |
| Quantified Difference | 210-fold selectivity for MMP-9 over MMP-1 |
| Conditions | In vitro enzymatic assay (source: InvivoChem, MedChemExpress, Sigma-Aldrich product datasheets) |
Why This Matters
This high selectivity minimizes confounding off-target inhibition of MMP-1, which is essential for studies where MMP-9-specific effects must be isolated from those of other MMPs.
- [1] Fingleton, B. (2007). Matrix metalloproteinases as valid clinical targets. Current pharmaceutical design, 13(3), 333–346. View Source
